2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary targets of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives important for the treatment of different disorders .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit various biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indoles, which are a significant part of this compound, are known to play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Mechanism
The molecular mechanism of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is not well studied. It is known that indoles show various biologically vital properties , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound need to be investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one typically involves the reaction of 5-chloroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the ethanone moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted indole derivatives with various functional groups.
Oxidation Reactions: Products include indole-2,3-dione derivatives.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(2-Chloro-1-(4-chlorobenzyl)-1H-indol-3-yl)-3-aryl(hetaryl)prop-2-en-1-ones
- 1-(5-Nitro-1H-indol-2-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine derivatives
Uniqueness
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the chloroethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(5-chloro-1H-indol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBAZIHPFUEWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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